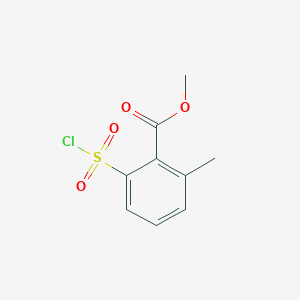

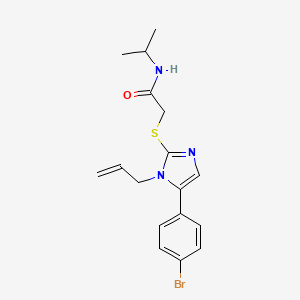

![molecular formula C21H27N3O3S B2467576 3,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 897611-90-4](/img/structure/B2467576.png)

3,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is a chemical compound used for scientific research . It is also known by registry numbers ZINC000004323139 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Scientific Research Applications

Cytochrome P450 Enzyme Interaction

- Metabolic Pathway Exploration : A study investigated the metabolism of a novel antidepressant, highlighting the role of cytochrome P450 and other enzymes in the oxidative metabolism of related compounds. This research demonstrates the importance of understanding enzymatic interactions for drug development (Hvenegaard et al., 2012).

Novel Insecticide Development

- Agricultural Chemical Innovation : Research on flubendiamide, a novel class of insecticide, underscores the development of chemicals with unique structures for enhanced insecticidal activity, particularly against lepidopterous pests, showcasing the potential for novel benzamide derivatives in pest management (Tohnishi et al., 2005).

Antimicrobial Activity

- Antimicrobial Compounds : Studies on sulfonamide derivatives, including the synthesis and docking studies of novel compounds carrying the sulfonamide moiety, highlight their antimicrobial potential. These insights contribute to the development of new antibiotics and antimicrobial agents (Ghorab et al., 2017).

Material Science Applications

- Polymer Development : Research into the thermal degradation behavior of novel aromatic polyamide-hydrazides containing sulfone–ether linkages offers insights into the creation of materials with specific thermal stability and degradation profiles, relevant for high-performance polymers in various industries (Al-mehbad & Mohamed, 2009).

Biochemical Receptor Antagonists

- Adenosine Receptor Antagonism : A novel method for the preparation of sulfonamides yielded potent and selective adenosine A2B receptor antagonists. This approach paves the way for developing new therapeutic agents targeting adenosine receptors (Yan et al., 2006).

Future Directions

properties

IUPAC Name |

3,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-17-8-9-19(16-18(17)2)21(25)22-10-15-28(26,27)24-13-11-23(12-14-24)20-6-4-3-5-7-20/h3-9,16H,10-15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPRJDPVWIIAID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

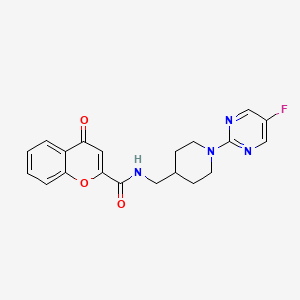

![9-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467495.png)

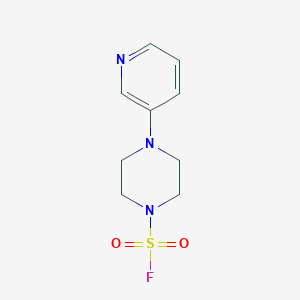

![N-(3-chloro-4-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxamide (non-preferred name)](/img/structure/B2467497.png)

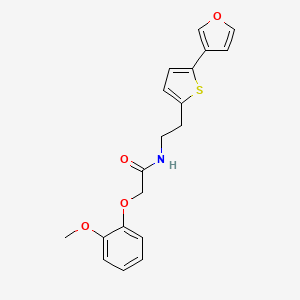

![{[2-(3-Chlorophenyl)ethyl]carbamoyl}methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2467503.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467505.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2467508.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2467512.png)

![1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B2467513.png)

![5-(4-bromophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2467514.png)